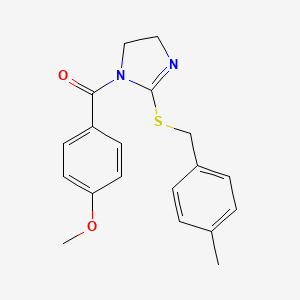

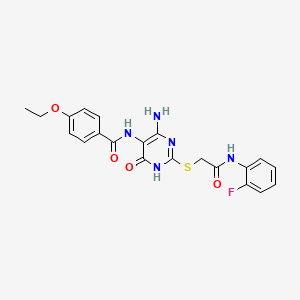

![molecular formula C21H13N5O6S B2410894 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide CAS No. 313530-63-1](/img/structure/B2410894.png)

4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as benzanilides . It has a linear formula of C20H14N4O6 . The carbonyl groups are syn to each other and anti to the amino H atom. This allows for the formation of N—H⋯O hydrogen bonds in the crystal, which leads to twisted chains along the b axis .

Molecular Structure Analysis

The central acetyl-acetamide moiety in the compound is buckled. The benzene rings lie on the same side of the central plane, forming dihedral angles with it . The molecular geometry and vibrational frequencies of the compound in the ground state have been calculated using the density functional theory (DFT) method with 6–311G (d,p) basis set .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

Benzothiazole derivatives, including those related to 4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide, have been studied for their potential as antitumor agents. For instance, Yoshida et al. (2005) synthesized a benzothiazole derivative showing selective cytotoxicity against tumorigenic cell lines, indicating potential applications in cancer treatment (Yoshida et al., 2005).

Metal Complexes with Therapeutic Potential

Compounds containing nitrogen-heterocyclic structures, like benzothiazoles, have been found valuable as therapeutic agents. Mahmood et al. (2021) explored the synthesis of new benzothiazole-derived Schiff bases and their metal complexes, which could have potential therapeutic applications (Mahmood et al., 2021).

Antiparasitic Properties

Benzothiazoles have been investigated for their antiparasitic properties. Delmas et al. (2002) studied the in vitro antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites like Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).

Anti-Leishmanial Activity

Research has been conducted on nitroaromatic compounds, including benzothiazoles, for anti-leishmanial activity. Dias et al. (2015) synthesized and evaluated new nitroaromatic compounds for their ability to inhibit the growth of Leishmania infantum, highlighting the role of the nitro group in biological activity (Dias et al., 2015).

Soluble Thermally Stable Polymers

Benzothiazoles have applications in the field of material science, particularly in developing thermally stable polymers. Mehdipour‐Ataei and Hatami (2007) synthesized a new diamine monomer containing benzothiazole and studied its properties for potential use in advanced polymers (Mehdipour‐Ataei & Hatami, 2007).

Inhibitor of β-Hematin Formation

Benzothiazole derivatives have been identified as potential inhibitors of β-hematin formation. Charris et al. (2006) synthesized various substituted benzothiazole-6-carboxylic acids, finding compound 4i to be a promising candidate as an inhibitor (Charris et al., 2006).

Diuretic Activity

Benzothiazole derivatives have been explored for their diuretic activity. Yar and Ansari (2009) synthesized a series of benzothiazole derivatives and screened them in vivo for diuretic activity, identifying N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide as a notable candidate (Yar & Ansari, 2009).

Antimicrobial Activity

Benzothiazole sulphonamide derivatives have been synthesized and tested for antimicrobial activity. Bhusari et al. (2008) synthesized sulphonamide derivatives with a benzothiazole nucleus and found significant antibacterial, antifungal, and antimycobacterial activity against various microbial strains (Bhusari et al., 2008).

Eigenschaften

IUPAC Name |

4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N5O6S/c27-19(12-1-6-15(7-2-12)25(29)30)22-14-5-10-17-18(11-14)33-21(23-17)24-20(28)13-3-8-16(9-4-13)26(31)32/h1-11H,(H,22,27)(H,23,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIOVGJGEQGVIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)

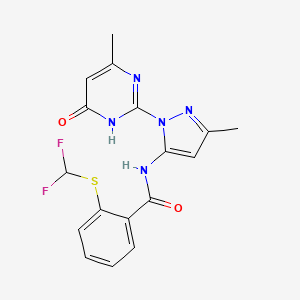

![5-benzyl-N-(4-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2410814.png)

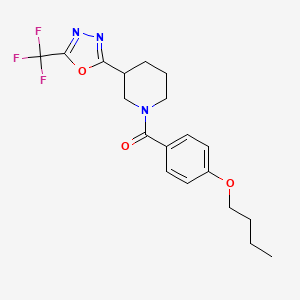

![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)

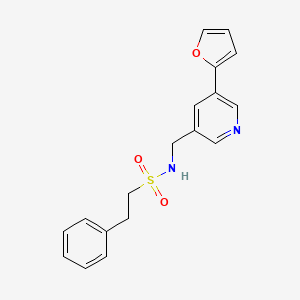

![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2410827.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)

![(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2410830.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410832.png)